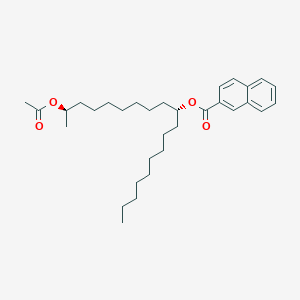
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a nonadecan-10-yl chain attached to a naphthalene-2-carboxylate moiety, with an acetyloxy group at the 2-position. The stereochemistry of the compound is specified by the (2R,10R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of naphthalene-2-carboxylic acid with (2R,10R)-2-(hydroxynonadecan-10-yl) acetate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common to minimize environmental impact.
化学反応の分析
Types of Reactions
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrolyzed products like alcohols and carboxylic acids.
科学的研究の応用
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyloxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
(2R,10R)-2-(Hydroxynonadecan-10-yl) naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(2R,10R)-2-(Methoxynonadecan-10-yl) naphthalene-2-carboxylate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
825623-09-4 |
|---|---|
分子式 |
C32H48O4 |
分子量 |
496.7 g/mol |
IUPAC名 |
[(2R,10R)-2-acetyloxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C32H48O4/c1-4-5-6-7-8-11-14-21-31(22-15-12-9-10-13-18-26(2)35-27(3)33)36-32(34)30-24-23-28-19-16-17-20-29(28)25-30/h16-17,19-20,23-26,31H,4-15,18,21-22H2,1-3H3/t26-,31-/m1/s1 |
InChIキー |
AYMHHXOKIPHYSI-MXBOTTGLSA-N |
異性体SMILES |
CCCCCCCCC[C@H](CCCCCCC[C@@H](C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CCCCCCCCCC(CCCCCCCC(C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















